3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core structure with a bromine atom at the 3-position. Its molecular formula is and it has a molecular weight of approximately 220.51 g/mol. This compound is primarily utilized in scientific research, particularly in organic synthesis and medicinal chemistry, due to its versatile chemical properties and potential biological activities.
The compound is classified under heterocyclic compounds, which are organic compounds containing a ring structure that includes at least one atom that is not carbon. Specifically, it falls within the category of pyrazoles, which are five-membered rings containing two adjacent nitrogen atoms. The hydrochloride form indicates that the compound exists as a salt with hydrochloric acid, enhancing its solubility in water.
The synthesis of 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves the bromination of pyrazolo[1,5-a]pyrazine derivatives. A common method utilizes bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is generally conducted in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to facilitate the bromination process.
In industrial settings, similar methodologies may be employed but optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to enhance yield and purity while maintaining consistent quality.
3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions:
These reactions leverage the reactivity of the bromine atom and the nitrogen atoms within the pyrazole ring .
The mechanism of action for 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride primarily depends on its application in medicinal chemistry. It may function by binding to specific molecular targets such as enzymes or receptors. The presence of the bromine atom and the unique pyrazolo[1,5-a]pyrazine structure significantly influences its binding affinity and specificity towards these targets.
For instance, compounds related to this structure have been studied for their potential as allosteric modulators in neurological applications . This suggests that modifications on this scaffold could lead to novel therapeutic agents targeting specific pathways in diseases.
These properties make it suitable for various applications in research settings where solubility and reactivity are critical factors.
Scientific Uses:
Given its diverse applications across multiple scientific fields, 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride continues to be an important compound for research and development purposes .
Regioselective bromination of pyrazolo[1,5-a]pyrazine scaffolds is critical for installing bromine at the C3 position, a key site for further functionalization. Direct electrophilic bromination of the tetrahydropyrazolo[1,5-a]pyrazine core exploits the inherent electron density distribution, where the C3 position exhibits heightened nucleophilicity due to adjacent nitrogen atoms. As demonstrated in Heck coupling reactions, in situ generation of β-halovinyl intermediates (e.g., 29) enables regioselective cyclocondensation with 5-aminopyrazoles to yield 3-brominated products [1]. This method achieves >90% regioselectivity when catalyzed by Pd(OAc)₂/xantphos in DMF at 80–90°C [1] [8].
Alternative electrophilic bromination employs HBr/H₂O₂ under mild conditions (85–110°C), adapted from scalable 3-bromopyridine syntheses. This biphasic (water/ethyl acetate) system selectively targets electron-rich positions without degrading the fused pyrazine ring, yielding 85–89% purity [4]. Microwave-assisted bromination further enhances efficiency, reducing reaction times from hours to minutes while maintaining 95% regiocontrol, as evidenced in syntheses of tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate [8].
Table 1: Comparative Bromination Methods
Method | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Pd-Catalyzed Cyclization | Pd(OAc)₂/xantphos, DMF, 90°C | >90% (C3) | 78–92 |
HBr/H₂O₂ Bromination | 40% HBr, 30% H₂O₂, 85–110°C, biphasic | >85% (C3) | 70–82 |
Microwave-Assisted | MW, DMSO, 150°C, 15 min | >95% (C3) | 88–95 |
Hydrochloride salt formation of 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine significantly enhances crystallinity and stability. Salt formation is achieved by treating the free base with anhydrous HCl (1.0–1.5 equiv) in ethanol or IPA at 0–5°C, yielding crystalline solids with >99% HPLC purity [5] [7]. The hydrochloride salt (CAS 2059994-83-9) exhibits superior hygroscopic stability compared to hydrobromide analogs, attributed to stronger ion-pair interactions confirmed via X-ray diffraction [7].
Crystallization kinetics studies reveal that slow antisolvent addition (diethyl ether to ethanol solution) generates uniform crystals with <0.5% residual solvents. Accelerated stability studies (40°C/75% RH, 12 weeks) show no degradation, underscoring robustness for long-term storage [9]. The salt’s solubility exceeds 50 mg/mL in water due to protonation at the pyrazine nitrogen, facilitating aqueous-based reactions [4].
Table 2: Crystallization Parameters and Stability
Parameter | Conditions | Outcome |
---|---|---|
Solvent System | EtOH + HCl(g), 0–5°C | Needle-like crystals, >99% pure |
Antisolvent Ratio | Ether:EtOH (3:1 v/v) | Particle size D90: 50–70 µm |
Accelerated Stability | 40°C/75% RH, 12 weeks | Purity loss: <0.1% |
Water Solubility | 25°C | >50 mg/mL |
Solid-phase synthesis enables rapid generation of tetrahydro-pyrazolo[1,5-a]pyrazine libraries, leveraging resin-bound intermediates for combinatorial chemistry. Wang resin-functionalized 5-aminopyrazoles serve as precursors, undergoing cyclization with α,β-unsaturated ketones (24) or β-halovinyl aldehydes (29) in ionic liquids ([bmim]Br) at 90°C [1]. Microwave-assisted resin cleavage (TFA/DCM, 80°C, 10 min) releases 3-brominated derivatives with 85–92% yield and eliminates polymerization side reactions [8] [9].
Key innovations include acid-labile tert-butyloxycarbonyl (Boc)-protected resins, which facilitate mild deprotection without scaffold degradation. Post-bromination on-resin using N-bromosuccinimide (NBS) in DMF achieves near-quantitative C3-bromination, validated by LC-MS ([M+H]⁺ m/z 238.51) [8] [10]. This approach reduces purification burdens and scales effectively to gram quantities, as demonstrated for CID 126809411 [10].
Purification of halogenated pyrazolo[1,5-a]pyrazine salts demands specialized techniques to remove Pd residues, regioisomers, and ionic impurities. Reverse-phase chromatography (C18 column, 10–50% MeCN/H₂O + 0.1% formic acid) separates 3-bromo regioisomers from dibrominated byproducts, achieving ≥98% purity [1]. For hydrochloride salts, recrystallization from ethanol/MTBE mixtures reduces Pd content to <5 ppm, as quantified by ICP-MS [7] [8].
Counterion exchange using strong cation-exchange resins (e.g., Dowex 50WX8) converts hydrobromide impurities to hydrochloride forms, crucial for pharmaceutical-grade material. Solubility-directed crystallization—exploiting the salt’s high aqueous solubility (>50 mg/mL)—enables recovery yields >90% with minimal mother liquor losses [4] [9].
Table 3: Analytical Specifications After Purification
Impurity/Parameter | Method | Specification |
---|---|---|
Regioisomeric Purity | HPLC (C18, 254 nm) | ≥98% 3-bromo isomer |
Pd Residues | ICP-MS | ≤5 ppm |
Residual Solvents | GC (Headspace) | <500 ppm (EtOH/MTBE) |
Chloride Content | Ion Chromatography | 99.0–101.0% |
Compound Index
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1